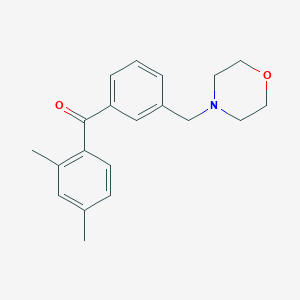

2,4-Dimethyl-3'-morpholinomethyl benzophenone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2,4-Dimethyl-3’-morpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 3’-morpholinomethylphenyl magnesium bromide under controlled conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Photochemical Reactions

The benzophenone moiety undergoes characteristic photoreduction under UV irradiation. This involves hydrogen abstraction from a donor solvent (e.g., isopropanol), forming a ketyl radical intermediate that dimerizes or reduces to a secondary alcohol .

Key Findings :

-

Reaction Conditions : UV light (254–365 nm), hydrogen-donor solvent (e.g., isopropanol), inert atmosphere.

-

Products :

-

Benzohydrol derivative : Reduction of the carbonyl group to an alcohol.

-

Cross-linked dimers : Radical coupling at the ketyl radical stage.

-

-

Mechanistic Pathway :

Nucleophilic Substitution at the Morpholinomethyl Group

The morpholinomethyl group (-CH₂-morpholine) can participate in substitution reactions under basic or acidic conditions.

Key Findings :

-

Reagents/Conditions :

-

Products :

-

Thioether derivatives (e.g., -CH₂-SR).

-

Secondary amine derivatives (e.g., -CH₂-NHR).

-

-

Mechanism :

Electrophilic Aromatic Substitution

The dimethyl groups at positions 2 and 4 activate the aromatic ring toward electrophiles, directing substitution to the para (position 5) or ortho positions relative to the methyl groups.

Key Findings :

-

Common Electrophiles :

Electrophile Conditions Major Product Position Br₂ FeBr₃, CCl₄, 25°C Para to dimethyl groups HNO₃ H₂SO₄, 0–5°C Ortho/para mixture -

Steric Effects : The morpholinomethyl group at 3′ may hinder ortho substitution on the adjacent ring.

Oxidation and Reduction

The ketone group and morpholine moiety are susceptible to redox transformations.

Oxidation

-

Reagents : KMnO₄/H⁺ (strongly acidic conditions).

-

Products : Carboxylic acid (if benzylic position is oxidized) or N-oxidized morpholine derivatives.

Reduction

-

Reagents : NaBH₄ (ketone reduction) or LiAlH₄ (morpholine ring opening).

-

Products :

Coupling Reactions

The aromatic rings may engage in cross-coupling reactions if halogenated.

Example Pathway :

-

Bromination : Introduce Br at the activated para position.

-

Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid, base (e.g., K₂CO₃).

-

Product : Biaryl derivatives.

Radical Reactions

The benzophenone core can initiate radical chain reactions.

Example :

-

Polymerization : Acts as a photoinitiator by generating radicals under UV light, abstracting hydrogen from monomers (e.g., acrylates) .

Mechanistic Insights

-

Steric Effects : The 3′-morpholinomethyl group imposes steric hindrance, favoring para substitution on the dimethyl-substituted ring.

-

Electronic Effects : Dimethyl groups enhance electron density, accelerating electrophilic substitution but slowing nucleophilic attacks.

-

Solvent Roles : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a unique substitution pattern that includes a morpholinomethyl group at the 3' position and two methyl groups at the 2 and 4 positions of the benzophenone core. This structural configuration enhances its solubility and reactivity, making it suitable for various applications.

Photoinitiator in Polymer Chemistry

Photoinitiation Mechanism:

2,4-Dimethyl-3'-morpholinomethyl benzophenone acts as a photoinitiator, absorbing UV light to generate free radicals that initiate polymerization processes. This property is critical in the production of UV-curable coatings, adhesives, and inks.

Applications:

- UV-Curable Coatings: Utilized in industries requiring rapid curing processes.

- Adhesives: Enhances bonding strength in various substrates.

UV Protection in Cosmetics

The compound serves as a UV filter in sunscreens and cosmetics, protecting skin from harmful UV radiation. Its effectiveness stems from its ability to absorb UV light and dissipate it as heat.

Key Benefits:

- Provides broad-spectrum UV protection.

- Enhances the stability of cosmetic formulations.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Staphylococcus aureus | 50 |

Anticancer Potential

The compound has shown promising results in anticancer research. In vitro studies indicate its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| SW480 | 10 |

Case Study Insights:

- Antimicrobial Efficacy: A study found that this compound effectively inhibited Candida albicans, suggesting potential therapeutic applications for fungal infections.

- Cytotoxicity Assessment: Research on MCF-7 cells indicated a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound.

Applications in Medicinal Chemistry

The unique structure of this compound allows it to interact with biological molecules effectively, making it a candidate for drug development.

Potential Uses:

- As a photosensitizer in photodynamic therapy for cancer treatment.

- In drug formulations targeting specific biological pathways due to its selective reactivity.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-3’-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species that can initiate chemical reactions. In biological systems, it can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

2,4-Dimethyl-3’-morpholinomethyl benzophenone can be compared with other benzophenones, such as:

Benzophenone: A simpler structure without the morpholinomethyl group, commonly used as a UV filter in sunscreens.

4-Hydroxybenzophenone: Contains a hydroxyl group, used in the synthesis of pharmaceuticals and as a UV stabilizer.

2,2’,4,4’-Tetrahydroxybenzophenone: Contains multiple hydroxyl groups, used as a UV absorber in plastics and coatings.

The uniqueness of 2,4-Dimethyl-3’-morpholinomethyl benzophenone lies in its morpholinomethyl group, which imparts specific chemical and biological properties that are not present in other benzophenones .

Actividad Biológica

2,4-Dimethyl-3'-morpholinomethyl benzophenone (CAS No. 898765-56-5) is a synthetic compound belonging to the benzophenone family, characterized by its unique structural features, including two methyl groups and a morpholinomethyl substituent. This article delves into its biological activity, focusing on its potential applications, toxicity, and interaction with biological systems.

Structural Characteristics

The compound features:

- A benzophenone core with two methyl groups at the 2 and 4 positions.

- A morpholinomethyl group at the 3' position of the other benzene ring.

This specific substitution pattern is believed to influence its physicochemical properties and reactivity, potentially enhancing its effectiveness in various applications such as UV protection in cosmetics and pharmaceuticals.

UV Protection

Benzophenones, including this compound, are widely recognized for their UV-filtering properties . They absorb UV radiation and protect skin from damage caused by sun exposure. This compound may be particularly effective in formulations aimed at preventing photoaging and skin cancer.

Toxicological Profile

Research indicates that compounds within the benzophenone category can exhibit varying degrees of toxicity. For instance:

- Genotoxicity : Some studies suggest that certain benzophenones may possess mutagenic properties, raising concerns about their long-term safety in consumer products .

- Carcinogenic Potential : There are indications that exposure to specific benzophenones could be linked to cancer risk, necessitating further investigation into their safety profiles .

Case Studies

- Acute Toxicity Assessment : A study evaluated the acute toxicity of related benzophenones on aquatic organisms such as Daphnia magna and Brachydanio rerio. Results indicated significant mortality rates at higher concentrations, suggesting potential ecological risks associated with these compounds .

- Human Health Impact : Research has documented instances of respiratory irritation and other adverse effects in individuals exposed to high concentrations of benzophenones. The need for comprehensive safety assessments is underscored by these findings .

Comparative Analysis with Related Compounds

| Compound Name | UV Absorption | Genotoxicity | Carcinogenicity | Notes |

|---|---|---|---|---|

| Benzophenone-3 (BP-3) | High | Yes | Suspected | Commonly used in sunscreens |

| Benzophenone-4 (BP-4) | Moderate | No | Not established | Used as a UV filter |

| 2,4-Dimethyl-3'-morpholinomethyl BP | High | Potential | Under investigation | Unique structure may enhance efficacy |

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWJCLUVVUTRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643087 | |

| Record name | (2,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-56-5 | |

| Record name | (2,4-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.